molecular formula C25H27N3O4.HCl B1574487 CKD 602

CKD 602

Numéro de catalogue B1574487
Poids moléculaire: 531.49
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Topoisomerase I inhibitor. Forms stable DNA-topoisomerase complexes during DNA replication and induces cell cycle arrest in the G2/M phase. Inhibits growth of a range of cancer cell lines in vitro, as well as of ovarian and leukemia tumors in vivo.

Applications De Recherche Scientifique

Pharmacokinetics and Tumor Disposition

CKD 602, known as a camptothecin analogue, has been studied for its pharmacokinetic properties and tumor disposition in various research settings. Notably, STEALTH liposomal CKD-602 (S-CKD602) showed advantages in plasma, tumor, and tumor extracellular fluid (ECF) over nonliposomal CKD-602. In a study, S-CKD602 demonstrated prolonged drug circulation time and increased tumor delivery compared to its nonliposomal counterpart (Zamboni et al., 2007).

Antitumor Activity

CKD-602 has exhibited broad antitumor activity against various human tumor cell lines. Preclinical studies have compared its efficacy with other known anticancer drugs like camptothecin (CPT) and topotecan (TPT), finding CKD-602 to be either equal or superior in certain cases. For example, CKD-602 showed significant tumor regression and growth delays in several resistant tumor models (Lee et al., 2000).

Cytotoxicity in Cancer Cell Lines

Research on CKD-602's cytotoxic effects on oral squamous cell carcinoma (OSCC) cell lines revealed its potential in inducing cell death primarily through apoptosis. This effect is associated with changes in the expression of certain proteins like Bax, Bcl-2, and p53, highlighting its mechanism of action in inducing cell death in cancer cells (Ok et al., 2009).

Pharmacodynamics in HT-29 Cells

The pharmacodynamics of CKD-602 were explored in HT-29 cells, a human colorectal adenocarcinoma cell line. The study aimed to understand the cytotoxicity exhibited immediately after treatment and the delayed effect post-treatment termination. CKD-602 showed time-dependent cytotoxic effects, with both immediate and delayed impacts observed. This study provided insights into the drug's intracellular accumulation and its potential implications for clinical development (Park et al., 2002).

Interaction with Monocytes in Cancer Patients

In patients with refractory solid tumors, STEALTH® liposomal CKD-602 (S-CKD602) demonstrated a bidirectional pharmacodynamic interaction with monocytes. This study highlighted the sensitivity of monocytes to S-CKD602 and its implications in drug toxicity and efficacy (Zamboni et al., 2011).

Pharmacokinetic Modeling in Advanced Malignancies

Population pharmacokinetics of pegylated liposomal CKD-602 (S-CKD602) in patients with advanced solid tumors were studied to understand the factors influencing its pharmacokinetic disposition. This research provided crucial insights into the variability of drug exposure and its relationship with patient-specific factors like age and body composition (Wu et al., 2012).

General Pharmacological Effects

A safety pharmacology study of CKD-602 explored its effects on the central nervous system, cardiovascular-respiratory system, and other organs. This study found that CKD-602 at certain doses had minor effects on the central nervous system but did not exert significant effects on other systems at the dose of 1 mg/kg (Kim et al., 2003).

Propriétés

Nom du produit

CKD 602

Formule moléculaire

C25H27N3O4.HCl

Poids moléculaire

531.49

Synonymes

Alternative Names: Belotecan, Camtobell®

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.